Gabriele Magara,
Akkarasiri Sangsawang,
Paolo Pastorino,
Sara Bellezza Oddon,
Barbara Caldaroni,
Vasco Menconi,
Uthaiwan Kovitvadhi,
Laura Gasco,
Daniela Meloni,
Ambrosius Josef Martin Dörr,
Marino Prearo,
Ermanno Federici,
Antonia Concetta Elia
PMID: 34030372
DOI:
10.1016/j.scitotenv.2021.146375
Abstract
Bronopol and Detarox® AP are broad spectrum antimicrobial biocides of growing interest for the aquaculture sector. While their effectiveness against aquatic pathogens has been demonstrated, toxicity data on wild or farmed species are still lacking, as is information on their potential environmental risk for aquatic ecosystems. With this study, we assessed the acute and sublethal toxicity of Bronopol and Detarox® AP in the freshwater bivalve Sinanodonta woodiana and their theoretical risk for aquatic ecosystem. The 96-h median lethal concentration (LC
) was determined using the acute toxicity test, while for the sublethal toxicity test the bivalves were exposed to two concentrations for 14 days of Bronopol (2.5 and 50 mg/L) and Detarox® AP (1.11 and 22.26 mg/L) followed by a 14-day withdrawal period. Biocide-mediated oxidative processes were investigated via a panel of oxidative stress biomarkers (malondialdehyde, superoxide dismutase, catalase, glutathione peroxidase, glutathione S-transferase). Theoretical environmental risk assessment of both biocides, with predicted concentration of no effect (PNEC), expected theoretical concentration (TEC) in the environment, and risk quotient (RQ) was performed. TEC was calculated using a model based on the size of the aquaculture facility and the receiving basin, the estimated quantity of biocide dissolved in water, and published data on biocide stability in water. Although the LC
was higher for Bronopol (2440 mg/L) than for Detarox® AP (126 mg/L), fluctuations in oxidative stress biomarkers levels indicated that both biocides exert a slight oxidative pressure on S. woodiana. Theoretical environmental risk assessment suggested a muted risk with Detarox® AP and greater eco-sustainability compared to Bronopol.
Shimaa E Ali,
Mwansa M Songe,
Ida Skaar
PMID: 31099066
DOI:
10.1111/jfd.13017
Abstract
A quantitative and reproducible 96-well microtiter method that is easily adaptable for the screening of Saprolegnia biofilm inhibitors is described. As opposed to other methods previously developed for the screening of Saprolegnia inhibitors on spore germination or mycelial growth, this technique is of particular significance as it investigates potential inhibitors against surface-attached mycelial mats of Saprolegnia spp. (biofilm). In this study, we have investigated the effects of propionic acid (PPA) on reducing the viability of induced Saprolegnia biofilms using colorimetric MTS assay based on the reduction of tetrazolium salts. Viability of Saprolegnia hyphae in treated biofilms was reduced significantly following treatment with different PPA concentrations. The effect was enhanced after combining each of the tested PPA concentrations with 500 mg/L of boric acid (BA). However, the percentage of non-viable hyphae was still higher in 200 mg L
bronopol-treated biofilms (positive control) following 6- and 12-hr exposure. Similar results were observed using other recently described fluorescence-based assays for viability.
Dathan Hamann,
Alyson Ridpath,
Esteban Fernandez Faith
PMID: 29943851
DOI:
10.1111/pde.13572
Abstract
Consort dermatitis refers to an allergic contact dermatitis caused by transfer from an intimate contact to a sensitized patient. Although close contact with other humans most commonly provokes consort dermatitis, pets have been the source in a minority of cases. We present a unique case of transfer dermatitis from a patient's cat litter to her forearms. Pediatric dermatologists should be aware of the possibility of consort or "transfer" allergic contact dermatitis from pets.
Iván Montenegro,
Alejandro Madrid
PMID: 29620446
DOI:
10.1080/14786419.2018.1460828
Abstract
A series of novel dihydrochalcone derivatives 2-7 were synthesized from dihydroisorcordoin 1 which was isolated from the aerial parts of Adesmia balsamica. The structures of all compounds were confirmed by
H NMR,
C NMR, and HRMS. Their anti-oomycete activity was evaluated in vitro against Saprolegnia parasitica and Saprolegnia diclina. Some of the newly synthesized compounds exhibited better anti-oomycete activities at low values compared with bronopol and fluconazole as positive controls. Among them, compound 7 exhibited strong activity, with minimum inhibitory concentration and minimum oomyceticidal concentration values of 75 and 100 μg/mL, respectively.
Iván Montenegro,
Ociel Muñoz,
Joan Villena,
Enrique Werner,
Marco Mellado,
Ingrid Ramírez,
Nelson Caro,
Susana Flores,
Alejandro Madrid
PMID: 29875340
DOI:
10.3390/molecules23061377
Abstract
To investigate the anti-
activities of chalconic compounds, nine dialkoxychalcones
⁻
, along with their key building block 2',4'-dihydroxychalcone
, were evaluated for their potential oomycide activities against
strains. The synthesis afforded a series of
-alkylated derivatives with typical chalcone skeletons. Compounds
⁻
were reported for the first time. Interestingly, analogue
with the new scaffold demonstrated remarkable in vitro growth-inhibitory activities against
strains, displaying greater anti-oomycete potency than the standard drugs used in the assay, namely fluconazole and bronopol. In contrast, a dramatic loss of activity was observed for
-alkylated derivatives
,
,
, and
. These findings have highlighted the therapeutic potential of the natural compound
scaffold to be exploitable as a drug lead with specific activity against various
strains.
Yanshuo Pan,
Yucheng Wu,
Xuanzhen Li,
Jun Zeng,
Xiangui Lin
PMID: 30911770
DOI:
10.1007/s00248-019-01364-0
Abstract
Selective inhibition (SI) has been routinely used to differentiate the contributions of bacteria and fungi to soil ecological processes. SI experiments typically measured rapid responses within hours since the addition of inhibitor, but the long-term effects of selective biocides on microbial community composition and function were largely unknown. In this study, a microcosm experiment was performed with an agricultural soil to explore the effectiveness of two bactericides (bronopol, streptomycin) and two fungicides (cycloheximide, captan), which were applied at two different concentrations (2 and 10 mg g
). The microcosms were incubated for 6 weeks. A radiolabeled substrate, [1,2,3,4,4a,9a-
C] anthracene, was spiked to all microcosms, and the derived CO
was monitored during the incubation. The abundance and composition of bacteria and fungi were assessed by qPCR and Miseq sequencing of ribosomal rRNA genes. It was demonstrated that only 2 mg g
bronopol and cycloheximide significantly changed the bacteria to fungi ratio without apparent non-target inhibition on the abundances; however, community shifts were observed in all treatments after 6 weeks incubation. The enrichment of specific taxa implicated a selection of resistant or adapted microbes by these biocides. Mineralization of anthracene was continuingly suppressed in all SI microcosms, which may result in biased estimate of bacterial and fungal contributions to pollutant degradation. These findings highlight the risks of long-term application of selective inhibition, and a preliminary assessment of biocide selection and concentration is highly recommended.
Albertus Eka Yudistira Sarwono,
Shinya Mitsuhashi,
Mohammad Hazzaz Bin Kabir,
Kengo Shigetomi,
Tadashi Okada,
Fumina Ohsaka,
Satoko Otsuguro,
Katsumi Maenaka,
Makoto Igarashi,
Kentaro Kato,
Makoto Ubukata
PMID: 30451014
DOI:
10.1080/14756366.2018.1540474
Abstract
Inosine 5'-monophosphate dehydrogenase (IMPDH) is an essential enzyme for the production of guanine nucleotides. Disruption of IMPDH activity has been explored as a therapeutic strategy for numerous purposes, such as for anticancer, immunosuppression, antiviral, and antimicrobial therapy. In the present study, we established a luciferase-based high-throughput screening system to identify IMPDH inhibitors from our chemical library of known bioactive small molecules. The screening of 1400 compounds resulted in the discovery of three irreversible inhibitors: disulfiram, bronopol, and ebselen. Each compound has a distinct chemical moiety that differs from other reported IMPDH inhibitors. Further evaluation revealed that these compounds are potent inhibitors of IMPDHs with k
values of 0.7 × 10
to 9.3 × 10
M
·s
. Both disulfiram and bronopol exerted similar degree of inhibition to protozoan and mammalian IMPDHs. Ebselen showed an intriguing difference in mode of inhibition for different IMPDHs, with reversible and irreversible inhibition to each Cryptosporidium parvum IMPDH and human IMPDH type II, respectively. In the preliminary efficacy experiment against cryptosporidiosis in severe combined immunodeficiency (SCID) mouse, a decrease in the number of oocyst shed was observed upon the oral administration of disulfiram and bronopol, providing an early clinical proof-of-concept for further utilization of these compounds as IMPDH inhibitors.
Jing Nan,
Shaoran Zhang,
Ping Zhan,
Ling Jiang
PMID: 32423116
DOI:
10.3390/molecules25102313
Abstract
Citrus huanglongbing (HLB) is a destructive disease that causes significant damage to many citrus producing areas worldwide. To date, no strategy against this disease has been established. Inosine 5'-monophosphate dehydrogenase (IMPDH) plays crucial roles in the de novo synthesis of guanine nucleotides. This enzyme is used as a potential target to treat bacterial infection. In this study, the crystal structure of a deletion mutant of
Las IMPDHΔ98-201 in the apo form was determined. Eight known bioactive compounds were used as ligands for molecular docking. The results showed that bronopol and disulfiram bound to
Las IMPDHΔ98-201 with high affinity. These compounds were tested for their inhibition against
Las IMPDHΔ98-201 activity. Bronopol and disulfiram showed high inhibition at nanomolar concentrations, and bronopol was found to be the most potent molecule (K
= 234 nM). The K
value of disulfiram was 616 nM. These results suggest that bronopol and disulfiram can be considered potential candidate agents for the development of
Las inhibitors.